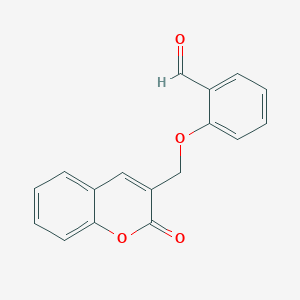

2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde

Vue d'ensemble

Description

2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde is a compound that belongs to the class of chromone derivatives. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzaldehyde group attached to a chromone moiety, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde typically involves the condensation of 3-formylchromone with 2-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The purification process often involves recrystallization or chromatography to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The chromone moiety can be reduced to form dihydrochromones.

Substitution: The benzaldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 2-((2-oxo-2H-chromen-3-yl)methoxy)benzoic acid.

Reduction: 2-((2-dihydro-2H-chromen-3-yl)methoxy)benzaldehyde.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Building Block for Synthesis

2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules, including coumarin derivatives and hybrids that exhibit enhanced biological activity.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a precursor in the synthesis of coumarin derivatives. |

| Reaction Medium | Acts as a solvent or reactant in various chemical reactions. |

Biology

Enzyme Inhibition Studies

Research indicates that this compound can inhibit key enzymes such as tyrosine kinase and topoisomerase II, which are vital for cell signaling and DNA replication. The inhibition of these enzymes suggests potential applications in cancer therapy.

Cell Signaling Pathways

The compound modulates important signaling pathways like MAPK/ERK, influencing cellular processes such as proliferation and differentiation.

| Biological Activity | Effect |

|---|---|

| Enzyme Inhibition | Inhibits tyrosine kinase and topoisomerase II. |

| Cell Proliferation | Modulates MAPK/ERK pathway activity. |

Medicine

Therapeutic Potential

The compound is being investigated for its anti-inflammatory, antioxidant, and anticancer properties. Its derivatives have shown promise in treating conditions such as diabetes through the inhibition of α-glucosidase .

Case Study: Coumarin-Hydrazone Hybrids

A recent study synthesized coumarin-hydrazone hybrids using this compound. These hybrids were evaluated for their α-glucosidase inhibitory activity, demonstrating potential as therapeutic agents for managing type 2 diabetes .

| Therapeutic Area | Findings |

|---|---|

| Anti-Diabetic | Inhibits α-glucosidase effectively. |

| Anti-Cancer | Exhibits cytotoxic effects on cancer cell lines. |

Industry

Material Development

In industrial applications, this compound is explored for its potential in developing new materials with specific optical and electronic properties. Its unique structural features allow it to participate in various chemical reactions that can lead to innovative applications in material science.

Mécanisme D'action

The mechanism of action of 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound also affects cellular pathways by modulating the activity of signaling molecules such as kinases and transcription factors .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-((2-oxo-2H-chromen-3-yl)methoxy)acetic acid

- 2-((2-oxo-2H-chromen-3-yl)methoxy)propanoic acid

- 2-((2-oxo-2H-chromen-3-yl)methoxy)butanoic acid

Uniqueness

2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its combination of a chromone moiety with a benzaldehyde group provides a versatile scaffold for the development of new compounds with diverse biological activities .

Activité Biologique

2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde, a derivative of chromone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chromone moiety linked to a benzaldehyde group, which contributes to its potential therapeutic applications. The following sections explore its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

The compound exhibits significant interactions with various enzymes and proteins:

- Enzyme Inhibition : It inhibits key enzymes such as tyrosine kinase and topoisomerase II, which play crucial roles in cell signaling and DNA replication respectively.

- Cell Signaling Pathways : this compound modulates pathways like MAPK/ERK, influencing cell proliferation and differentiation.

Cellular Effects

Research indicates that the compound affects multiple cellular processes:

- Gene Expression : It alters the activity of transcription factors such as NF-κB, leading to changes in the expression of genes related to inflammation and apoptosis.

- Temporal Effects : Prolonged exposure can result in sustained alterations in cellular function and metabolic activity.

Molecular Mechanisms

At the molecular level, the compound exerts its effects through several mechanisms:

- Binding Affinity : It binds to active sites of enzymes, inhibiting or activating their functions based on their roles. For instance, binding to tyrosine kinase inhibits phosphorylation events critical for signal transduction.

Table 1: Summary of Molecular Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits tyrosine kinase and topoisomerase II |

| Transcription Factor Modulation | Alters NF-κB activity affecting gene expression |

| Binding Affinity | Binds to active sites of enzymes |

Dosage Effects in Animal Models

The biological activity of this compound varies with dosage:

- Low Doses : Exhibits beneficial effects such as anti-inflammatory and anticancer activities.

- High Doses : Can lead to toxic effects including hepatotoxicity and nephrotoxicity.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

-

Anticancer Activity :

- A study demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

-

Anti-inflammatory Properties :

- Research indicated that the compound reduced inflammatory markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Activity :

Propriétés

IUPAC Name |

2-[(2-oxochromen-3-yl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c18-10-13-6-2-3-7-15(13)20-11-14-9-12-5-1-4-8-16(12)21-17(14)19/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGHUNIWQKXESA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)COC3=CC=CC=C3C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566475 | |

| Record name | 2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142209-30-1 | |

| Record name | 2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.